molecular formula C10H12ClF2NO B1429993 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 1423026-14-5

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No. B1429993
M. Wt: 235.66 g/mol
InChI Key: PFZOKPFCEFRZMJ-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1423026-14-5 . It has a molecular weight of 235.66 . The IUPAC name for this compound is 5-(3,4-difluorophenyl)-3-pyrrolidinol hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Scientific Research Applications

1. Role in Vasodilation and Rheology

  • Buflomedil Hydrochloride : Identified as a vasodilator drug, Buflomedil Hydrochloride contains a pyrrolidinium hydrochloride structure. It is extensively used for its rheological properties, potentially relevant to the study of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride (Ravikumar & Sridhar, 2006).

2. Utility in Synthesis of Medicinal Compounds

  • Synthesis of Pyrrolin-2-ones : The synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones, indicating the potential use of such compounds in preparing agrochemicals or medicinal products (Ghelfi et al., 2003).

3. Applications in Chemical Synthesis

  • Pyrrole Derivatives Synthesis : Pyrrole, a fundamental structural unit in many biological molecules, is closely related to pyrrolidines. The synthesis of pyrrolidines, including hydroxypyrroles, involves condensation reactions, demonstrating the chemical utility of compounds like 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride (Anderson & Liu, 2000).

4. Relevance in Organic Chemistry

  • Enantioselective Synthesis : The synthesis of N-tert-butyl disubstituted pyrrolidines, including a derivative similar to 5-(3,4-Difluorophenyl)pyrrolidin-3-ol, indicates its relevance in the field of organic chemistry, particularly in enantioselective synthesis (Chung et al., 2005).

5. Exploration in Medicinal Chemistry

  • Fluoropyrrolidines Synthesis : The study and synthesis of fluoropyrrolidines, a category closely related to 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride, highlights its significance in medicinal chemistry and as organocatalysts (Pfund & Lequeux, 2017).

6. Potential in Drug Synthesis

  • Sigma-1 Receptor Modulator Derivative Synthesis : The synthesis of fluorinated derivatives of Sigma-1 receptor modulators, utilizing similar compounds, underscores the potential applications in drug development and pharmacological research (Kuznecovs et al., 2020).

properties

IUPAC Name

5-(3,4-difluorophenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOKPFCEFRZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride

CAS RN

1423026-14-5
Record name 5-(3,4-difluorophenyl)pyrrolidin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
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5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
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5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
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5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
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